Ethanesulfonic acid, butyl ester

Catalog No.
S1963359
CAS No.
14245-63-7
M.F
C6H14O3S
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanesulfonic acid, butyl ester

CAS Number

14245-63-7

Product Name

Ethanesulfonic acid, butyl ester

IUPAC Name

butyl ethanesulfonate

Molecular Formula

C6H14O3S

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3

InChI Key

KNQVIXLYXKKEEB-UHFFFAOYSA-N

SMILES

CCCCOS(=O)(=O)CC

Canonical SMILES

CCCCOS(=O)(=O)CC

Ethanesulfonic acid, butyl ester is an organic compound with the molecular formula C6H14O3SC_6H_{14}O_3S and a molar mass of approximately 166.24 g/mol. It is classified as a sulfonic acid ester, specifically derived from ethanesulfonic acid. The compound is characterized by its butyl group, which contributes to its hydrophobic properties, making it useful in various chemical applications. Ethanesulfonic acid, butyl ester is known for its role as a solvent and reagent in organic synthesis and has potential applications in the pharmaceutical and agrochemical industries .

Surfactant and Detergent Properties

BES acts as a surfactant, a molecule that reduces surface tension between liquids and other phases like air or solids. This property makes BES useful in various research applications, including:

  • Protein Solubilization: BES can help solubilize (dissolve) proteins in aqueous solutions. This is crucial for studying protein structure, function, and interactions with other molecules ().
  • Membrane Mimicry: BES can mimic the behavior of biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This allows researchers to study membrane-protein interactions and transport processes in a controlled environment ().
  • Micelle Formation: BES can self-assemble into micelles, which are spherical structures formed in aqueous solutions. These micelles can be used to encapsulate and deliver drugs or other molecules to specific targets in cells ().

Acid-Donor Properties

BES is a strong acid with a pKa value of approximately -1.9. This means it readily donates protons (H+) in solution. This property makes BES useful for:

  • Organic Synthesis: BES can act as a catalyst in various organic reactions, promoting specific reaction pathways by donating protons ().
  • pH Buffering: BES can be used to prepare acidic buffer solutions for maintaining a specific pH range in experiments ().

Other Research Applications

Beyond the aforementioned applications, BES is being explored in other research areas:

  • Electrochemical Studies: BES is being investigated for its potential use in electrolytes for batteries and other electrochemical devices due to its good conductivity and ionic properties ().
  • Material Science: BES is being explored for its potential use in the development of new materials with specific properties, such as ion-conductive polymers ().
Typical of esters. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form ethanesulfonic acid and butanol.
    C6H14O3S+H2OC2H6O3S+C4H10OC_6H_{14}O_3S+H_2O\rightarrow C_2H_6O_3S+C_4H_{10}O
  • Transesterification: This reaction involves exchanging the butyl group with another alcohol, forming a different ester.
  • Aminolysis: The reaction with amines can yield sulfonamide derivatives.

The thermodynamic data for these reactions suggest that hydrolysis is generally exothermic, indicating a favorable reaction under appropriate conditions .

Ethanesulfonic acid, butyl ester can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between ethanesulfonic acid and butanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This process typically requires heating to facilitate the reaction.
    C2H6O3S+C4H10OC6H14O3S+H2OC_2H_6O_3S+C_4H_{10}O\rightarrow C_6H_{14}O_3S+H_2O
  • Transesterification: Another method includes transesterifying an existing sulfonate ester with butanol.

These methods emphasize the importance of controlling reaction conditions such as temperature and catalyst concentration to optimize yield and purity .

Ethanesulfonic acid, butyl ester has several applications across various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Reagent: Utilized in chemical synthesis processes, particularly in the preparation of other sulfonate esters and sulfonamides.
  • Biodiesel Production: It has been explored for its role in catalyzing biodiesel production through esterification reactions involving free fatty acids .

Interaction studies involving ethanesulfonic acid, butyl ester primarily focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its potential as a building block in synthesizing more complex molecules. The compound's interactions with biological systems remain largely uncharacterized, highlighting a gap in research that could be addressed through future studies.

Several compounds share structural similarities with ethanesulfonic acid, butyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methanesulfonic Acid Butyl EsterC5H12O3SC_5H_{12}O_3SOne carbon less than ethanesulfonic acid
p-Toluenesulfonic Acid Butyl EsterC10H13O3SC_{10}H_{13}O_3SContains a toluene ring enhancing stability
6-Tetradecanesulfonic Acid Butyl EsterC18H38O3SC_{18}H_{38}O_3SLarger carbon chain providing different solubility characteristics

Uniqueness: Ethanesulfonic acid, butyl ester stands out due to its balanced hydrophilic and hydrophobic properties derived from its structure. This balance makes it particularly useful in applications requiring moderate solubility in both aqueous and organic solvents.

Ethanesulfonic acid, butyl ester is systematically named butyl ethanesulfonate under IUPAC guidelines. The compound’s molecular formula is C₆H₁₄O₃S, with a molecular weight of 166.24 g/mol. Its SMILES notation is CCCCOS(=O)(=O)CC, and the InChIKey is KNQVIXLYXKKEEB-UHFFFAOYSA-N. The CAS registry number is 14245-63-7.

PropertyValue/Description
IUPAC NameButyl ethanesulfonate
Molecular FormulaC₆H₁₄O₃S
Molecular Weight166.24 g/mol
SMILESCCCCOS(=O)(=O)CC
CAS Registry Number14245-63-7

Molecular Architecture and Bonding Configuration

The molecule comprises an ethanesulfonic acid backbone esterified with a butyl group. The sulfonate group (−SO₃−) adopts a tetrahedral geometry, with sulfur bonded to three oxygen atoms and the ethyl chain. The butyl group (−CH₂CH₂CH₂CH₃) contributes hydrophobicity, while the sulfonate moiety imparts polarity.

Key bonding features include:

  • S=O bond lengths: Ranging from 1.413–1.4249 Å in sulfonate esters, as observed in crystallographic studies of analogous compounds.
  • S–O and C–O bond lengths: Consistent with sulfonate ester geometries, with S–O bonds typically shorter than C–O due to sulfur’s higher electronegativity.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for butyl ethanesulfonate are limited, structural insights are inferred from similar sulfonate esters. For example:

  • Sulfonate geometry: The tetrahedral arrangement around sulfur is conserved, with bond angles approaching 109.5°.
  • Conformational flexibility: The butyl chain may adopt multiple conformations due to single-bond rotations, influencing solubility and reactivity.

Comparative Structural Analysis with Alkyl Sulfonate Esters

Butyl ethanesulfonate shares structural motifs with other alkyl sulfonate esters but differs in alkyl chain length and branching.

CompoundMolecular FormulaKey Structural Features
Methyl ethanesulfonateC₃H₈O₃SShort methyl chain; minimal steric hindrance
Ethyl ethanesulfonateC₄H₁₀O₃SLinear ethyl chain; moderate hydrophobicity
tert-Butyl ethanesulfonateC₆H₁₄O₃SBranched tert-butyl group; enhanced steric effects

Esterification Techniques: Direct versus Transesterification Approaches

The synthesis of ethanesulfonic acid, butyl ester involves two primary methodological approaches that demonstrate distinct advantages and limitations for industrial implementation. Direct esterification represents the classical approach involving the condensation of ethanesulfonic acid with butanol, while transesterification offers an alternative pathway through alcohol exchange reactions [2].

Direct Esterification Methodology

Direct esterification proceeds through the nucleophilic attack of butanol on the sulfur center of ethanesulfonic acid, facilitated by acid catalysis. The reaction mechanism involves protonation of the sulfonic acid hydroxyl group, followed by nucleophilic substitution and subsequent water elimination [2]. This approach typically operates under temperatures ranging from 80-100°C and achieves yields of 70-85% under optimized conditions [3].

The process requires careful control of water removal to drive the equilibrium toward product formation. Azeotropic distillation or the use of molecular sieves becomes essential for achieving high conversions. The reaction kinetics follow second-order behavior with respect to both reactants, demonstrating a strong dependence on reactant concentrations [4] [5].

Transesterification Methodology

Transesterification offers superior yields of 85-95% through the exchange reaction between lower alkyl ethanesulfonates and butanol [6] [7]. This approach operates at reduced temperatures of 50-80°C and demonstrates shorter reaction times of 1-4 hours compared to direct esterification [6] [3]. The methodology avoids extensive water formation, simplifying product isolation and purification procedures.

The transesterification pathway exhibits particular advantages for industrial implementation due to reduced energy requirements and simplified separation processes. The reaction proceeds through a reversible mechanism where the equilibrium can be controlled through reactant stoichiometry and alcohol removal [7] [8].

ParameterDirect EsterificationTransesterification
Reaction Temperature (°C)80-10050-80
Typical Yield (%)70-8585-95
Catalyst RequirementAcid catalyst requiredAcid or base catalyst
Reaction Time (hours)2-61-4
Water FormationByproduct water removal neededMinimal water formation
Process ComplexityModerateLower
Industrial ApplicabilityWidely used for small-medium scalePreferred for large-scale production

Catalytic Systems and Reaction Kinetics

The catalytic systems employed for ethanesulfonic acid, butyl ester synthesis demonstrate significant impact on reaction rates, selectivity, and overall process economics. Various homogeneous and heterogeneous catalytic approaches have been investigated to optimize the esterification process [8] [9] [10].

Homogeneous Acid Catalysts

Sulfuric acid remains the most widely employed homogeneous catalyst, demonstrating high activity at concentrations of 0.5-3.0 weight percent relative to the organic phase [2] [11]. The catalyst operates through protonation of the alcohol oxygen atom, enhancing its nucleophilicity toward the sulfonic acid carbonyl center. Reaction kinetics studies indicate first-order dependence on both ethanesulfonic acid and butanol concentrations, with an apparent activation energy of 45-55 kJ/mol [9] [4].

Para-toluenesulfonic acid offers enhanced selectivity and reduced side reactions compared to sulfuric acid catalysis [4] [12]. The aromatic sulfonic acid catalyst demonstrates superior thermal stability and can be recovered through crystallization techniques. However, product contamination and separation challenges limit its industrial application [8] [12].

Heterogeneous Catalytic Systems

Solid acid catalysts provide environmental advantages through simplified separation and catalyst recovery [8] [13]. Sulfonic acid-functionalized mesoporous silicas demonstrate moderate to high activity with enhanced selectivity toward the desired ester product [8] [14]. These catalysts operate effectively at temperatures of 100-180°C and can be regenerated through solvent washing and thermal treatment.

Alkylbenzene sulfonic acids immobilized on solid supports offer high selectivity and reduced leaching compared to conventional heterogeneous systems [15] [8]. The catalysts demonstrate particular effectiveness in continuous processing applications where catalyst lifetime becomes critical for economic viability [8] [10].

Catalyst TypeActivity LevelOperating Temperature (°C)AdvantagesLimitations
Sulfuric AcidHigh60-120High activity, low costCorrosive, separation issues
p-Toluenesulfonic AcidHigh80-150Stable, recyclableProduct contamination
Heterogeneous Acid CatalystsModerate to High100-180Easy separation, reusableMass transfer limitations
Alkylbenzene Sulfonic AcidsHigh80-140High selectivityHigh cost
Solid Acid CatalystsModerate120-200Environmental friendlyLower activity

Reaction Kinetics and Mechanism

The esterification kinetics demonstrate complex behavior influenced by mass transfer limitations, catalyst deactivation, and equilibrium constraints [9] [16]. Detailed kinetic studies reveal that the reaction follows a pseudo-first-order mechanism when one reactant is present in large excess [4] [5]. The apparent kinetic constant shows strong correlation with initial methanol and catalyst concentrations, as well as reaction temperature [9] [11].

Activation energy values range from 11.55-13.23 kJ/mol depending on catalyst concentration, indicating relatively low energy barriers for the esterification process [5] [11]. The temperature dependence follows Arrhenius behavior, enabling predictive modeling for process optimization [4] [3].

Purification Strategies and Yield Optimization

The purification of ethanesulfonic acid, butyl ester requires sophisticated separation techniques to achieve the high purity levels demanded for industrial applications. The complex mixture resulting from esterification contains unreacted starting materials, byproducts, catalyst residues, and various impurities that must be systematically removed [17] [18] [19].

Distillation Methodologies

Conventional atmospheric distillation serves as the primary purification technique, achieving purity levels of 85-95% with yield recoveries of 75-85% [17] [20]. The process requires careful temperature control to prevent thermal decomposition of the sulfonic ester, which demonstrates limited thermal stability above 150°C [21] [22].

Vacuum distillation offers enhanced purification capabilities, achieving product purities of 90-98% through reduced operating temperatures [21] [23]. The technique minimizes thermal degradation while enabling separation of close-boiling impurities. However, the high energy requirements and equipment complexity increase capital and operating costs [22] [23].

Fractional distillation with packed columns provides superior separation efficiency for complex mixtures containing multiple ester impurities [20] [22]. The technique enables precise control of reflux ratios and theoretical stage requirements for achieving target purities [20] [23].

Crystallization and Recrystallization Techniques

Crystallization offers an alternative purification approach for solid ester products, achieving exceptional purities of 95-99% through controlled nucleation and growth processes [24] [25]. The technique requires careful selection of crystallization solvents that demonstrate high temperature-dependent solubility for the target compound while maintaining low solubility for impurities [26] [27].

Sulfonic acid esters demonstrate particular resistance to hydrolysis during crystallization, enabling the use of various solvent systems including alcohols, aromatic hydrocarbons, and chlorinated solvents [26] [28]. The selection of appropriate crystallization conditions significantly impacts both yield recovery and final product purity [25] [27].

Advanced Separation Techniques

Column chromatography provides the highest achievable purities of 98-99.5% through selective adsorption and elution processes [29] [30]. However, the technique demonstrates limited industrial scalability due to high operating costs and low throughput rates [27] [28].

Liquid-liquid extraction offers excellent yield recoveries of 85-95% with moderate purification capabilities [17] [18]. The technique proves particularly effective for removing ionic impurities and catalyst residues that demonstrate high water solubility [19] [28].

Purification MethodPurity Achieved (%)Yield Recovery (%)Energy RequirementsIndustrial Scalability
Distillation85-9575-85HighExcellent
Vacuum Distillation90-9880-90Very HighGood
Crystallization95-9970-85LowGood
Column Chromatography98-99.560-80LowLimited
Liquid-Liquid Extraction80-9085-95ModerateExcellent

Industrial-Scale Production Challenges

The industrial implementation of ethanesulfonic acid, butyl ester production encounters substantial technical and economic challenges that significantly impact process viability and profitability. These challenges span equipment design, process intensification, environmental compliance, and economic optimization [31] [32] [33].

Equipment Corrosion and Materials Selection

Sulfonic acids demonstrate extreme corrosivity toward conventional construction materials, necessitating specialized alloy selection and protective coatings [31] [34] [32]. The acid attacks carbon steel through rapid dissolution, forming hydrogen gas and ferrous ions that can compromise structural integrity [32] [35]. Stainless steel grades demonstrate variable resistance depending on acid concentration and temperature, with duplex grades showing superior performance under specific conditions [35] [33].

The corrosive environment requires comprehensive materials engineering, including the selection of corrosion-resistant alloys such as Hastelloy, Inconel, or specialized polymer linings [31] [36]. These materials selections significantly increase capital costs while necessitating specialized fabrication techniques and maintenance procedures [34] [33].

Heat Integration and Energy Optimization

Industrial esterification processes demonstrate high energy requirements due to elevated reaction temperatures, extensive distillation needs, and heat integration complexities [3] [22] [10]. Conventional heating methods prove inefficient for sulfonic ester synthesis, leading to excessive energy consumption and reduced process economics [10] [37].

Advanced heat integration strategies, including heat exchanger networks and thermal coupling, offer potential energy savings of 20-40% compared to conventional processing [3] [22]. However, the implementation requires sophisticated process design and increased capital investment in heat recovery equipment [10] [37].

Recent developments in electrified heating systems demonstrate promising results for esterification processes, achieving improved conversion rates while reducing overall energy consumption [10]. The Joule heating interface catalytic system represents an innovative approach that combines electrothermal heating with interface catalysis, achieving conversion rates exceeding theoretical equilibrium limitations [10].

Process Scale-up and Mass Transfer Limitations

The transition from laboratory to industrial scale encounters significant challenges related to heat and mass transfer limitations, mixing efficiency, and residence time distribution [38] [37]. Conventional stirred tank reactors demonstrate poor performance for sulfonic ester synthesis due to inadequate mixing and heat transfer characteristics [38] [10].

Continuous processing technologies offer advantages through improved heat and mass transfer, reduced residence time requirements, and enhanced process control [22] [38]. Reactive distillation systems enable simultaneous reaction and separation, improving overall process efficiency while reducing equipment requirements [22] [38].

Microbubble-mediated reactive distillation represents an emerging technology for esterification intensification, demonstrating enhanced mass transfer and improved conversion rates [38]. The technology addresses fundamental limitations of conventional processing while enabling process intensification and reduced capital requirements [38] [37].

Environmental Compliance and Waste Management

Industrial sulfonic acid production generates substantial quantities of acidic wastewater and volatile organic compounds that require comprehensive treatment systems [39] [22] [37]. The waste streams contain high concentrations of sulfonic acids, alcohols, and various organic impurities that pose environmental and regulatory challenges [22] [33].

Neutralization and recycling systems offer potential solutions for waste acid management, enabling recovery of valuable chemicals while reducing environmental impact [39] [22]. However, the implementation requires significant capital investment in treatment equipment and ongoing operational costs for chemical consumption [37] [33].

Challenge CategorySpecific IssuesCurrent SolutionsImplementation Cost
Equipment CorrosionSulfonic acid corrosivityCorrosion-resistant materialsHigh
Heat IntegrationHigh energy requirementsHeat exchanger networksModerate
Product SeparationComplex product mixturesAdvanced distillation systemsHigh
Catalyst RecoveryCatalyst deactivationHeterogeneous catalystsModerate
Process Scale-upHeat and mass transfer limitationsContinuous processingHigh
Environmental ComplianceWaste acid managementNeutralization and recyclingModerate

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Wikipedia

Butyl ethanesulfonate

Dates

Last modified: 04-14-2024

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